molecular formula C17H15ClF2N4O B2546447 4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866137-92-0

4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2546447
CAS RN: 866137-92-0
M. Wt: 364.78
InChI Key: PQTBFDXFRHEHQY-UHFFFAOYSA-N
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Description

4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C17H15ClF2N4O and its molecular weight is 364.78. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystal Devices

Liquid crystals (LCs) play a crucial role in modern electro-optic applications, including micro-displays, flat panel displays, and focusing systems. Researchers have investigated the effects of doping LCs with organic compounds like 4-benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) . Here’s what they found:

Anti-HIV Activity

Researchers have synthesized derivatives of this compound and screened them for anti-HIV activity. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were tested against HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells. These investigations provide valuable insights into potential antiviral applications .

Density Functional Theory (DFT) Calculations

DFT calculations have been employed to study the molecular geometries, polarizability, and dipole moment of LC mixtures doped with BNA and M2C4N. These theoretical analyses confirm the impact of these dopants on LC properties, including Δε .

properties

IUPAC Name

4-benzyl-2-[4-[chloro(difluoro)methyl]-6-methylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N4O/c1-10-8-14(17(18,19)20)22-16(21-10)24-15(25)13(11(2)23-24)9-12-6-4-3-5-7-12/h3-8,23H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBFDXFRHEHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C)CC3=CC=CC=C3)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one

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